Methyl Gestodene

Description

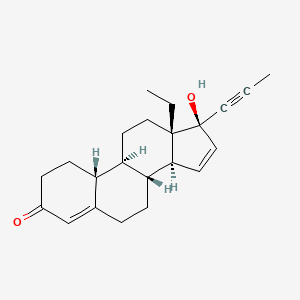

Structure

3D Structure

Properties

Molecular Formula |

C22H28O2 |

|---|---|

Molecular Weight |

324.5 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-17-prop-1-ynyl-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H28O2/c1-3-11-22(24)13-10-20-19-7-5-15-14-16(23)6-8-17(15)18(19)9-12-21(20,22)4-2/h10,13-14,17-20,24H,4-9,12H2,1-2H3/t17-,18+,19+,20-,21-,22-/m0/s1 |

InChI Key |

UKZKARZVAALBTM-ZCPXKWAGSA-N |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#CC)O)CCC4=CC(=O)CC[C@H]34 |

Canonical SMILES |

CCC12CCC3C(C1C=CC2(C#CC)O)CCC4=CC(=O)CCC34 |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Gestodene

Synthetic Pathways to Gestodene (B1671452)

The total synthesis of gestodene is a complex process that has been achieved through various multi-step chemical routes, often starting from readily available steroid precursors. Additionally, the specificity of enzymatic reactions has been harnessed in biocatalytic approaches to introduce key structural features with high selectivity.

Multi-Step Synthesis from Precursor Steroids

Two primary precursor steroids have been extensively utilized for the chemical synthesis of gestodene: 18-methyl-4-estren-3,17-dione and 15-hydroxy-18-methyl-estr-4-en-3,17-dione.

A notable five-step synthesis of gestodene commences with 18-methyl-4-estren-3,17-dione. researchgate.net The initial and crucial step of this pathway is the selective protection of the C-3 carbonyl group. This is typically achieved by forming a cyclic ketal, for instance, by reacting the precursor with ethylene (B1197577) glycol in the presence of an acid catalyst. This selective protection is vital to ensure that subsequent reactions occur at the desired C-17 position.

Following the protection of the C-3 carbonyl, the next key transformation is the introduction of a double bond at the C-15 position. One effective method involves the introduction of a phenylsulfoxide group at the C-16 position. This is accomplished by treating the protected steroid with a suitable sulfenylating agent. The resulting sulfoxide (B87167) can then undergo thermal elimination, a process known as a sulfoxide elimination reaction, to generate the desired C-15 double bond.

With the Δ¹⁵-unsaturated intermediate in hand, the subsequent step is the introduction of the ethynyl (B1212043) group at the C-17 position. This is a standard procedure in steroid synthesis, often carried out by reacting the 17-keto group with an acetylide, such as lithium acetylide. This reaction proceeds via nucleophilic addition to the carbonyl carbon, resulting in the formation of a tertiary alcohol with the desired ethynyl substituent.

The final step in this synthetic sequence is the deprotection of the C-3 carbonyl group. This is typically achieved by acidic hydrolysis, which cleaves the ketal and restores the ketone functionality, yielding gestodene.

An alternative and widely employed synthetic route starts from the hydroxylated intermediate, 15-hydroxy-18-methyl-estr-4-en-3,17-dione. nih.gov This pathway also begins with the selective protection of the ketone at the C-3 position as a ketal. The subsequent step involves the esterification of the hydroxyl group at the C-15 position, for example, by reacting it with an acylating agent like acetic anhydride. This esterification serves to convert the hydroxyl group into a good leaving group for a subsequent elimination reaction.

The introduction of the C-15 double bond is then achieved through an elimination reaction, where the esterified hydroxyl group is removed. The final step, similar to the previous route, is the ethynylation of the ketone at the C-17 position to introduce the characteristic ethynyl group of gestodene.

| Precursor Steroid | Key Synthetic Steps |

| 18-methyl-4-estren-3,17-dione | 1. Selective protection of C-3 carbonyl (ketal formation) 2. Introduction of C-16 phenylsulfoxide group 3. Thermal elimination to form C-15 double bond 4. Ethynylation at C-17 5. Deprotection of C-3 carbonyl |

| 15-hydroxy-18-methyl-estr-4-en-3,17-dione | 1. Selective protection of C-3 carbonyl (ketal formation) 2. Esterification of C-15 hydroxyl group 3. Elimination to form C-15 double bond 4. Ethynylation at C-17 |

Biocatalytic Approaches in Gestodene Synthesis Research

Biocatalysis offers an attractive alternative to traditional chemical methods for steroid synthesis due to the high regio- and stereoselectivity of enzymes. In the context of gestodene synthesis, microbial hydroxylation has been investigated as a means to introduce the key 15α-hydroxyl group, a crucial step in one of the established synthetic pathways.

Research has demonstrated that certain microorganisms, particularly fungi of the Cunninghamella genus, are capable of hydroxylating gestodene precursors. A notable study investigated the microbial transformation of 13-ethyl-17β-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one, a close analogue of a gestodene intermediate. The biotransformation of this compound by Cunninghamella blakesleeana and Cunninghamella echinulata yielded several hydroxylated derivatives. nih.gov

Chemical Derivatization Strategies

The chemical derivatization of gestodene has been explored to investigate its structure-activity relationships and to synthesize its metabolites for analytical and pharmacological studies. These strategies have primarily focused on modifications of the steroid's A-ring and have provided insights into the stereochemical outcomes of these transformations.

Structural Modifications and Stereochemical Outcomes

Beyond the synthesis of gestodene itself, researchers have investigated various structural modifications to create analogues with potentially altered biological activities. One area of interest has been the derivatization of gestodene for analytical purposes. For instance, the formation of oxime derivatives at the C-3 ketone has been employed to enhance the sensitivity of analytical methods for detecting gestodene in biological samples. researchgate.net

Under acidic conditions, gestodene has been shown to undergo a rearrangement to form 13-beta-ethyl-18,19-dinorpregna-4,14,16-trien-3,20-dione. This transformation involves a shift of the double bond from the C15-C16 position to a conjugated system involving the C, D, and E rings. Such rearrangements highlight the chemical reactivity of the gestodene scaffold and the potential for creating novel steroid structures.

Synthesis of A-Ring Reduced Gestodene Metabolites

A significant focus of gestodene derivatization has been the synthesis of its A-ring reduced metabolites. The reduction of the α,β-unsaturated ketone in the A-ring of gestodene leads to the formation of dihydro- and tetrahydro- derivatives. These metabolites are of interest as they can exhibit different biological activities compared to the parent compound.

The in vitro metabolism of gestodene has been shown to produce 3α,5α-tetrahydrogestodene and 3β,5α-tetrahydrogestodene. researchgate.net The synthesis of these metabolites can be achieved through stereoselective reduction reactions. The reduction of the C4-C5 double bond typically proceeds to give the 5α-dihydro derivative. Subsequent reduction of the C-3 ketone can then yield either the 3α- or 3β-hydroxyl group, leading to the formation of the two different tetrahydrogestodene isomers. The stereochemical outcome of the ketone reduction is dependent on the reducing agent and reaction conditions employed.

Molecular Interactions and Receptor Binding Mechanisms of Gestodene

Progesterone (B1679170) Receptor (PR) Interaction Dynamics

Gestodene (B1671452) functions as a highly potent agonist of the progesterone receptor. Its interaction with the PR is the primary mechanism underlying its progestational effects, such as the inhibition of ovulation and the transformation of the endometrium.

Binding Affinity and Agonistic Activity Profiles

Gestodene exhibits a very high binding affinity for the progesterone receptor. Studies have shown its relative binding affinity (RBA) for the PR to be significantly higher than that of natural progesterone. For instance, reported RBA values for Gestodene relative to the PR ligand promegestone (B1679184) (R5020) range from 90% to 432% wikipedia.org. Compared to progesterone, Gestodene has demonstrated substantially higher binding affinity in human endometrial, breast, and liver tissue iarc.fr.

The high binding affinity translates into potent agonistic activity. In biological test systems, Gestodene has proven to be a very effective progestogen, resembling progesterone in its progestogenic effects nih.gov. Based on the dosage required to inhibit ovulation in women, Gestodene is considered among the most potent orally active progestogens currently in use wikipedia.orgnih.gov.

Correlation Between Binding Affinity and Agonistic Potency

The strong correlation between Gestodene's high binding affinity for the PR and its potent agonistic activity is well-established. Its ability to bind effectively to the receptor at low concentrations allows it to elicit significant progestational responses. This high affinity and potency contribute to its effectiveness in hormonal contraceptives, enabling lower dosages compared to some older progestins while maintaining robust ovulation inhibition and endometrial effects wikipedia.orgcapes.gov.br. The very similar behavior of Gestodene and progesterone in vitro regarding binding to human uterus cytosol PR reflects their biologically identical gestagenic activity nih.gov.

Androgen Receptor (AR) Binding and Transactivation

Gestodene also interacts with the androgen receptor, exhibiting some affinity for this receptor. This interaction can lead to weak androgenic activity.

Influence of Specific Structural Moieties on AR Interaction

Gestodene has a relatively high affinity for the androgen receptor compared to some other progestins, such as levonorgestrel (B1675169) wikipedia.org. Its structure, a derivative of 19-nortestosterone with an additional double bond between the C15 and C16 positions and an ethyl group at the 13β position wikipedia.org, influences its interaction with the AR. While it binds to the AR, the ratio of its progestogenic effects to its androgenic effects is distinctly higher than that of levonorgestrel wikipedia.org. This indicates a degree of selectivity for the PR over the AR, contributing to a more favorable androgenic profile compared to some earlier generation progestins nih.gov. Although Gestodene exhibits androgenic activity in transactivation assays, in contrast to progesterone which showed antiandrogenic activity, it is often described as androgenically neutral in clinical contexts compared to older progestins, meaning it is less likely to cause androgenic side effects wikipedia.orgncats.io.

Mineralocorticoid Receptor (MR) Engagement

Gestodene demonstrates significant affinity for the mineralocorticoid receptor. This interaction results in antimineralocorticoid activity.

Competitive Aldosterone (B195564) Inhibition Mechanisms

Gestodene binds to the mineralocorticoid receptor and acts as a competitive inhibitor of aldosterone nih.govcapes.gov.brnih.govnih.govdrugbank.comwikipedia.org. Aldosterone typically promotes sodium reabsorption and potassium excretion by binding to the MR in the kidneys wikipedia.org. By competing with aldosterone for binding to the MR, Gestodene can inhibit these effects, leading to increased sodium excretion and potentially a decrease in body fluid and blood pressure wikipedia.org. Studies have shown that Gestodene inhibits aldosterone-induced reporter gene transcription nih.gov. The relative binding affinity of Gestodene for the MR has been reported to be high, with one study showing an RBA value of 350% compared to aldosterone in rat kidney binding sites nih.gov. While Gestodene has a high affinity for the MR, its antimineralocorticoid effect is considered relatively weak, comparable to that of progesterone wikipedia.org.

Data Tables

| Receptor | Relative Binding Affinity (RBA) % (Reference Ligand) | Notes | Source |

| Progesterone Receptor (PR) | 90–432 (Promegestone) | High affinity, potent agonist | wikipedia.orgnih.gov |

| Androgen Receptor (AR) | 85 (Metribolone) | Relatively high affinity, weak androgenic | wikipedia.orgnih.gov |

| Mineralocorticoid Receptor (MR) | 97–290 (Aldosterone), 350 (Aldosterone in rat kidney) | Marked affinity, competitive inhibitor | wikipedia.orgnih.govnih.gov |

| Estrogen Receptor (ER) | 0 (Estradiol) | No measurable affinity | wikipedia.orgiarc.frnih.govncats.io |

| Glucocorticoid Receptor (GR) | 27–38 (Dexamethasone) | Some affinity, weak antagonistic activity | wikipedia.orgnih.gov |

Note: RBA values can vary depending on the specific assay conditions and tissue source.

Detailed Research Findings

Research has extensively characterized Gestodene's interaction with steroid hormone receptors. Studies utilizing steroid binding assays have consistently shown Gestodene's high affinity for the PR, which is crucial for its potent progestational activity nih.govnih.gov. Transactivation assays have further confirmed its agonistic activity at the PR and its weak agonistic activity at the AR nih.govcaymanchem.com. While Gestodene itself does not significantly bind to the estrogen receptor, studies have indicated that some of its A-ring reduced metabolites, such as 3β,5α-tetrahydro Gestodene, can bind to the ER and exhibit weak estrogenic activity bioscientifica.com. The competitive inhibition of aldosterone binding to the MR by Gestodene has also been demonstrated, contributing to its antimineralocorticoid profile nih.govnih.gov. This comprehensive understanding of Gestodene's receptor interactions is based on numerous in vitro and in vivo studies comparing its binding and activity profiles to those of natural hormones and other synthetic steroids nih.govnih.govnih.govdrugbank.com.

Glucocorticoid Receptor (GR) Modulatory Activity

Gestodene exhibits affinity for the glucocorticoid receptor (GR). Studies have shown that gestodene has relatively high affinity for the GR, approximately 27% of that of the corticosteroid dexamethasone. wikipedia.org While it binds to the GR, gestodene demonstrates weak glucocorticoid activity. wikipedia.orgnih.gov Research indicates that gestodene, similar to other stimulatory progestins like progesterone and 3-keto-desogestrel, can bind to the GR and induce glucocorticoid-like effects in certain experimental cell systems. ahajournals.org Activation of the glucocorticoid receptor, rather than the progesterone receptor, appears to mediate the stimulatory effect of these progestins on the expression of protease-activated receptor-1 (PAR-1) in vascular smooth muscle cells. ahajournals.org

Estrogen Receptor (ER) Interactions

The interaction of gestodene with estrogen receptors (ER) involves both direct binding characteristics and the activity of its metabolites.

Direct Binding Characteristics of Gestodene to ER

Unmodified gestodene generally shows no measurable or very low affinity for the estrogen receptor in various studies. drugbank.comcaymanchem.comncats.ionih.govbioscientifica.comnih.gov For instance, competitive studies have indicated that gestodene, like other synthetic progestogens, displays some affinity for androgen receptors and glucocorticoid receptors but no measurable affinity for the estrogen receptor. nih.gov Another study specifically noted a lack of binding of gestodene to the estrogen receptor in human breast cancer tissue. caymanchem.com However, one study using human malignant breast tissue suggested that gestodene binds to the estrogen receptor in that tissue, which complicated the quantification of progesterone receptor in that context. nih.gov This study also noted that the dissociation kinetics of gestodene from ER were comparable to triphenylethylene (B188826) class of antiestrogens. nih.gov

Estrogen-Like Effects of Gestodene Metabolites via ER Pathways

While gestodene itself may not directly bind to the estrogen receptor, some of its metabolites exhibit estrogenic activity. wikipedia.orgnih.govbioscientifica.com The weakly estrogenic activity of gestodene appears to be mediated by its A-ring reduced metabolites, specifically 3β,5α-tetrahydrogestodene and, to a lesser extent, 3α,5α-tetrahydrogestodene. wikipedia.orgnih.govbioscientifica.comiarc.fr These metabolites are formed through metabolism, likely involving 5α-reductase. iarc.fr Studies have demonstrated that these tetrahydro-reduced metabolites can specifically bind to the ER and possess weak intrinsic estrogenic activity, unlike the unchanged gestodene molecule. nih.govbioscientifica.com These metabolites have been shown to activate human estrogen receptor-alpha (hERα)-mediated transcription in reporter gene assays in a dose-dependent manner. bioscientifica.com The 3β derivative of gestodene generally exhibits a significantly greater estrogenic effect than its 3α isomer in these systems. nih.govbioscientifica.com These findings suggest that the slight estrogen-like effects attributed to gestodene are mediated by its non-phenolic, tetrahydro-reduced metabolites. nih.govbioscientifica.com

Sex Hormone-Binding Globulin (SHBG) Affinity

Gestodene demonstrates a notable affinity for Sex Hormone-Binding Globulin (SHBG).

High Affinity Binding and Impact on Circulating Levels

Gestodene binds to SHBG with relatively high affinity. wikipedia.orgdrugbank.comnih.govnih.govnih.govcapes.gov.brkup.at In circulation, gestodene is extensively bound to serum proteins, with a significant proportion bound to SHBG. wikipedia.orgnih.govmims.comwalshmedicalmedia.com Ultrafiltration studies have revealed that approximately 75% of total serum gestodene is bound to SHBG, while about 24% is bound to albumin, with only a small percentage (around 0.6-2%) circulating freely. wikipedia.orgnih.govmims.com The high affinity of SHBG for gestodene is reflected in its dissociation kinetics from SHBG binding sites, which are slower compared to some other progestogens like 3-ketodesogestrel. drugbank.comnih.gov This high affinity contributes to a lower metabolic clearance rate for gestodene, resulting in higher circulating concentrations compared to some other progestogens used in combined oral contraceptives, even at lower administered doses. iarc.frnih.gov Concomitant administration of ethinyl estradiol (B170435), commonly found in combined oral contraceptives, leads to an increase in SHBG levels, which further influences the distribution and total amount of gestodene in serum. iarc.frnih.govnih.govnih.govinsidetracker.com This increase in SHBG, induced by the estrogenic component, leads to a greater proportion of gestodene being bound to SHBG, consequently reducing the non-protein-bound and albumin-bound fractions. nih.gov

Here is a table summarizing the protein binding of gestodene:

| Protein | Percentage Bound (%) |

| Sex Hormone-Binding Globulin (SHBG) | 64-75.3 |

| Albumin | 24.1-34 |

| Free (Unbound) | 0.6-2 |

Note: Values may vary slightly depending on the specific study and methodology. wikipedia.orgnih.govmims.com

The high affinity binding of gestodene to SHBG and the estrogen-induced increase in SHBG levels contribute to the relatively high total serum levels of gestodene observed during the use of combined oral contraceptives. iarc.frnih.gov

Investigation of Other Serum Protein Interactions

Beyond SHBG and albumin, investigations into gestodene's interactions with other serum proteins have been conducted. Studies have examined the binding of gestodene to corticosteroid-binding globulin (CBG). drugbank.comnih.govkup.atimrpress.com While gestodene binds to the glucocorticoid receptor, a natural affinity of gestodene for corticosteroid-binding globulin could not be established in some studies. drugbank.comnih.gov However, the estrogenic component of combined oral contraceptives containing gestodene is known to increase serum levels of CBG. nih.govimrpress.com

Research has also explored the binding characteristics of gestodene to serum proteins in different species. dntb.gov.ua

Gestodene has also been investigated for its interaction with other receptors beyond steroid hormone receptors and serum binding proteins. For example, recent research has identified gestodene as a novel positive allosteric modulator of Protease-Activated Receptor 1 (PAR1), enhancing PAR1-mediated human platelet aggregation. frontiersin.org This interaction appears to involve binding to PAR1 and enhancing its activation. frontiersin.org

Preclinical Pharmacology and in Vitro Investigation of Gestodene

Steroid Receptor Binding Assays and Transactivation Studies

The in vitro characterization of methyl gestodene's interaction with steroid receptors involves a combination of steroid binding assays and transactivation studies to determine its affinity and functional activity. nih.gov

Competitive binding assays are a primary method used to evaluate the affinity of gestodene (B1671452) for various steroid receptors, including the progesterone (B1679170) receptor (PR), androgen receptor (AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and estrogen receptor (ER). nih.govnih.gov In these assays, cytosol or purified receptors from specific tissues (e.g., rabbit PR, rat AR, GR, and MR) are incubated with a radiolabeled steroid and varying concentrations of the unlabeled competitor, gestodene. nih.gov The ability of gestodene to displace the radiolabeled ligand from the receptor is measured, allowing for the calculation of its relative binding affinity (RBA) compared to the natural hormone or other synthetic steroids. nih.gov For instance, studies have compared the binding profile of gestodene to that of progesterone and 3-keto-desogestrel. nih.gov Further characterization can involve techniques like sucrose (B13894) gradient centrifugation analysis of radiolabeled gestodene-labeled cytosol from human myometrial tissue, which helps identify the specific binding components. nih.gov

Following binding affinity determination, transactivation assays are conducted to assess the functional consequences of this binding—whether gestodene acts as an agonist (activator) or antagonist (inhibitor) at the receptor. nih.gov These assays are typically performed in cell lines (e.g., HeLa cells) that are co-transfected with an expression vector for the human steroid receptor of interest (e.g., hERα) and a reporter vector. nih.govbioscientifica.com The reporter vector contains hormone-responsive elements linked to a reporter gene, such as chloramphenicol (B1208) acetyltransferase (CAT) or β-galactosidase. bioscientifica.com When gestodene binds to the receptor and activates it, the receptor-ligand complex binds to the responsive elements, inducing the transcription of the reporter gene. The resulting enzyme activity is then measured to quantify the agonistic or antagonistic effect of the compound. nih.govbioscientifica.com For example, the effects of gestodene on AR-, GR-, and MR-mediated induction of transcription have been investigated to determine its androgenic, glucocorticoid, and mineralocorticoid or antimineralocorticoid activity. nih.gov

| Receptor | Source | Reference Compound (RBA=100) | Gestodene RBA (%) |

|---|---|---|---|

| Progesterone Receptor (PR) | Rabbit Uterus | Progesterone | 160 |

| Androgen Receptor (AR) | Rat Prostate | Testosterone (B1683101) | 60 |

| Glucocorticoid Receptor (GR) | Rat Thymus | Dexamethasone | 25 |

| Mineralocorticoid Receptor (MR) | Rat Kidney | Aldosterone (B195564) | 150 |

| Estrogen Receptor (ER) | Rat Uterus | Estradiol (B170435) | <0.1 |

Enzyme Interaction and Modulation Studies

In vitro studies have demonstrated that gestodene can inhibit Cytochrome P450 (CYP450) enzymes. wikipedia.org Specifically, gestodene has been identified as an inhibitor of CYP3A4. nih.gov Kinetic studies have determined its inhibitory potency, with a reported half-maximal inhibitory concentration (IC50) value of 5.0 μM. wikipedia.org This indicates a greater potency in CYP450 inhibition compared to some other progestins. wikipedia.org The mechanism of inhibition by various drugs on CYP3A4 can be complex, sometimes involving a multi-step process where multiple intermediate complexes are formed before total inhibition is achieved. nih.gov

Gestodene has been investigated for its ability to inhibit 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.govresearchgate.net In vitro assay systems using skin have been employed to measure this inhibitory effect. nih.govresearchgate.net Research has shown that gestodene blocks 5α-reductase activity, although its potency varies in comparison to other progestins. nih.govresearchgate.net One study determined the IC50 value for gestodene to be 98 μM. nih.govresearchgate.net Other investigations have quantified the inhibition at specific concentrations, finding 14.5% inhibition at 0.1 μM and 45.9% inhibition at 1.0 μM. wikipedia.org

| Parameter | Value | Source |

|---|---|---|

| IC50 | 98 μM | nih.govresearchgate.net |

| % Inhibition at 0.1 μM | 14.5% | wikipedia.org |

| % Inhibition at 1.0 μM | 45.9% | wikipedia.org |

The effect of gestodene on the activity of 3β-hydroxysteroid dehydrogenase type 2 (3βHSD2) has been explored as part of broader investigations into how different generations of progestins modulate endogenous steroid biosynthesis. plos.orgnih.gov The 3βHSD2 enzyme is crucial for converting Δ⁵-steroids to Δ⁴-steroids, a necessary step in the production of progesterone, glucocorticoids, mineralocorticoids, and androgens. plos.org

Studies utilizing COS-1 cells transiently transfected with plasmids expressing human 3βHSD2 have been conducted to directly assess enzyme inhibition. plos.orgcore.ac.uk In a comparative study, while newer, fourth-generation progestins like nestorone, nomegestrol (B1679828) acetate (B1210297), and drospirenone (B1670955) were found to inhibit 3βHSD2 activity, the third-generation progestin gestodene did not demonstrate significant modulation of the enzyme. plos.orgplos.org This suggests that gestodene's mechanism of action does not primarily involve the direct inhibition of 3βHSD2. plos.orgplos.org

This model allows for the evaluation of a compound's net effect on the entire steroidogenic pathway. Research indicates that gestodene can influence this pathway; for example, treatment of H295R cells with 1 μM gestodene was shown to inhibit the production of androstenedione (B190577) (A4). plos.orgcore.ac.uk This finding suggests that gestodene interacts with one or more enzymes involved in the androgen synthesis pathway.

Cellular Signaling Pathway Analysis

The synthetic progestin gestodene, a component of some oral contraceptives, has been the subject of preclinical and in vitro investigations to elucidate its effects on various cellular signaling pathways. These studies have explored its influence on platelet aggregation, pancreatic beta-cell function, skeletal muscle protein synthesis, and non-genomic estrogenic signaling, revealing complex and multifaceted interactions at the cellular level.

Recent in vitro research has identified gestodene as a positive allosteric modulator (PAM) of Protease-Activated Receptor 1 (PAR1), a key receptor in thrombin-mediated platelet activation. nih.govnih.govnih.gov This modulatory role means that gestodene can enhance the response of PAR1 to its activators. nih.govnih.govnih.gov

Studies have demonstrated that gestodene potentiates human platelet aggregation induced by PAR1-activating peptide (PAR1-AP). nih.govnih.gov In human megakaryocytic leukemia MEG-01 cells, gestodene was found to enhance intracellular calcium levels induced by both thrombin and PAR1-AP in a dose-dependent manner. nih.govnih.gov This enhancing effect was specific to PAR1, as no similar activity was observed with PAR2 and PAR4. nih.govnih.gov

Further investigation into the signaling cascade revealed that gestodene significantly increases the PAR1-AP-induced phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2). nih.govnih.govnih.gov Pre-treatment with gestodene was shown to enhance the potency of PAR1-AP, as evidenced by a nearly 1.9-fold decrease in the half-maximal effective concentration (EC50) of PAR1-AP, from 6.58 ± 0.04 μM to 3.41 ± 0.04 μM. nih.gov The enhanced platelet aggregation and ERK1/2 phosphorylation mediated by gestodene were effectively blocked by vorapaxar, a PAR1 antagonist. nih.govnih.gov These findings suggest that gestodene's potentiation of PAR1 signaling may contribute to the prothrombotic effects observed with some oral contraceptives. nih.govnih.govnih.gov

Table 1: Effect of Gestodene on PAR1-AP Potency in MEG-01 Cells

| Treatment | EC50 of PAR1-AP (μM) | Fold Change |

|---|---|---|

| PAR1-AP alone | 6.58 ± 0.04 | - |

| PAR1-AP + 10 μM Gestodene | 3.41 ± 0.04 | ~1.9 |

Data derived from in vitro studies on human megakaryoblastic leukemia cells. nih.gov

In vitro studies have revealed that while gestodene itself has limited direct effects on pancreatic β-cell activity, its A-ring reduced metabolites exhibit significant insulinotropic properties. researchgate.netwikipedia.org Specifically, the metabolites 3β,5α-tetrahydro-gestodene and 3α,5α-tetrahydro-gestodene have been shown to have greater stimulatory effects on insulin (B600854) 2 (Ins II) and glucokinase (Gk) gene expression in isolated rat pancreatic islets than the parent compound. researchgate.netwikipedia.org

This enhanced gene expression is consistent with their effects on glucose-stimulated insulin secretion. researchgate.netwikipedia.org The mechanism underlying these effects appears to be mediated through an estrogen-like activity, as the effects on gene expression induced by the gestodene derivatives were abolished by the estrogen receptor antagonists ICI 182,780 and MPP. researchgate.netwikipedia.org Furthermore, the presence of inhibitors of androgen and progestin-metabolizing enzymes eliminated the gene expression induced by gestodene, indicating that the metabolism of gestodene to these active metabolites is a crucial step. researchgate.netwikipedia.org These findings suggest that 19-nortestosterone-derived contraceptives like gestodene can possess insulinotropic effects through their conversion into metabolites with intrinsic estrogen-like activity in pancreatic β-cells. researchgate.netwikipedia.org

Table 2: Relative Effects of Gestodene and its Metabolites on Pancreatic β-Cell Gene Expression

| Compound | Effect on Insulin 2 (Ins II) Expression | Effect on Glucokinase (Gk) Expression |

|---|---|---|

| Gestodene (GDN) | Significant | Significant |

| 3β,5α-tetrahydro-GDN | Greater than GDN | Greater than GDN |

| 3α,5α-tetrahydro-GDN | Greater than GDN | Greater than GDN |

Based on in vitro studies using pancreatic islets from female rats. researchgate.netwikipedia.org

The influence of gestodene on skeletal muscle protein synthesis is an area of ongoing investigation. Some studies suggest that the use of oral contraceptives containing gestodene may have an inhibitory effect on myofibrillar protein synthesis. wikipedia.org One study reported that the myofibrillar fractional protein synthesis rate was lower in women using oral contraceptives with gestodene compared to non-users, particularly 24 hours after a session of one-legged kicking exercise. wikipedia.org

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of muscle protein synthesis. nih.govmdpi.com The mTOR signaling pathway, particularly mTOR complex 1 (mTORC1), integrates signals from growth factors, nutrients, and mechanical stimuli to control protein synthesis and muscle growth. nih.govmdpi.comnih.gov While the general mechanisms of mTOR in regulating skeletal muscle mass are well-established, direct in vitro evidence detailing the specific interaction of gestodene or its metabolites with the mTOR pathway in skeletal muscle cells is not yet fully elucidated in the reviewed literature. The observed effects of gestodene-containing oral contraceptives on reduced protein synthesis suggest a potential interaction with anabolic signaling pathways, but a direct causal link to mTOR inhibition by gestodene requires further specific investigation. wikipedia.org

While gestodene itself does not bind to classical intracellular estrogen receptors, its metabolites have been shown to possess estrogen-like activities. researchgate.net This raises the possibility of interaction with non-genomic estrogenic signaling pathways, which are rapid, membrane-initiated signaling cascades.

A key mediator of non-genomic estrogen action is the G protein-coupled estrogen receptor (GPER). nih.govnih.govnih.gov Activation of GPER can trigger a variety of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway. nih.govnih.govresearchgate.net This pathway is crucial for cell survival, proliferation, and metabolism. researchgate.netresearchgate.net The activation of GPER can lead to the transactivation of other receptors, such as the epidermal growth factor receptor (EGFR), which in turn can activate the PI3K/Akt cascade. nih.govnih.gov

Given that gestodene is metabolized into compounds with estrogen-like properties, it is plausible that these metabolites could interact with GPER and subsequently modulate the PI3K/Akt signaling pathway. researchgate.net However, direct in vitro studies confirming the binding of gestodene metabolites to GPER and their subsequent activation of the PI3K/Akt pathway are not extensively covered in the currently available literature. Therefore, the role of gestodene in non-genomic estrogenic signaling via GPER and the PI3K/Akt pathway remains a theoretical area for future research, based on the known estrogenic activity of its metabolites.

Structure Activity Relationship Sar and Computational Modeling of Gestodene

Elucidation of Structural Features Influencing Biological Activity

The specific arrangement of atoms and functional groups within the gestodene (B1671452) molecule dictates its binding affinity and efficacy at the progesterone (B1679170) receptor (PR) and other steroid receptors. Key structural modifications distinguish gestodene from other progestins and contribute to its unique pharmacological profile.

Gestodene is a member of the gonane (B1236691) family of progestins, which are characterized by an ethyl group at the C-13 position instead of a methyl group. This substitution, technically an 18-methyl homologation, is a significant determinant of its high progestational potency. The ethyl group at C-13 is believed to enhance the binding affinity of the molecule to the progesterone receptor, contributing to its high efficacy. nih.gov

The binding of a steroid to its receptor is not a simple lock-and-key mechanism but rather a dynamic process involving conformational changes in both the ligand and the receptor. Molecular modeling studies are crucial for understanding these conformational dynamics. Upon binding to the progesterone receptor, gestodene induces a specific conformational change in the receptor's ligand-binding domain (LBD). This induced fit is essential for the subsequent recruitment of co-regulators and the initiation of a biological response.

Application of Cheminformatics in SAR Studies

Cheminformatics applies computational and informational techniques to a wide range of chemical problems, including the analysis of structure-activity relationships. For a class of compounds as complex as steroids, these methods are indispensable for identifying the key molecular features that govern their biological activity.

Multivariate statistical methods such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are powerful tools for exploring the relationships within a dataset of compounds and their biological activities. researchgate.netnih.govul.ie These methods can reduce the dimensionality of the data, identifying the most important molecular descriptors that correlate with a specific biological effect.

In a study involving a series of contraceptive progestogens, including gestodene, PCA was used to identify the physicochemical parameters that correlate with oral contraceptive activity, androgenic effect, and binding affinity to sex hormone binding globulin (SHBG). unicamp.br The analysis revealed that different sets of descriptors were important for each biological activity, indicating that the molecular interactions governing these effects are distinct. HCA was then used to group the progestogens based on these descriptors, successfully classifying high-activity molecules as distinct from low-activity ones. unicamp.br

Below is an interactive table summarizing the classification of a selection of progestogens based on their oral contraceptive activity as analyzed by such methods.

| Compound | Oral Contraceptive Activity (log 1/IC) | Activity Class |

| Progesterone | ~3 | Low |

| Norethindrone (B1679910) | High | High |

| Levonorgestrel (B1675169) | High | High |

| Desogestrel | High | High |

| Gestodene | High | High |

Note: The table is a simplified representation based on the concept of classifying progestogens by activity level as demonstrated in SAR studies.

Machine learning (ML) techniques, particularly neural networks, have emerged as powerful tools for developing predictive QSAR models. researchgate.netnih.gov These models can learn complex, non-linear relationships between molecular structure and biological activity. For progestogens, neural networks have been successfully employed to classify molecules based on their activity profiles.

In the aforementioned study of contraceptive progestogens, a neural network model was trained using the descriptors identified by PCA. unicamp.br The neural network was able to correctly classify high-activity and low-activity progestogens, demonstrating the predictive power of this approach. The success of such models relies on the availability of a diverse training set of compounds with accurately measured biological activities.

Quantum chemical descriptors provide a detailed characterization of the electronic properties of a molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges. nih.govijlpr.comnih.govresearchgate.netucsb.edu These descriptors are fundamental to understanding the intermolecular forces that govern ligand-receptor interactions.

The electronic indices method is a QSAR approach that utilizes these quantum chemical descriptors to correlate the electronic structure of a molecule with its biological activity. In the analysis of contraceptive progestogens, an electronic indices method based on the difference in electron densities of specific molecular orbitals was able to discriminate between high- and low-activity molecules for oral contraceptive activity, androgenic effect, and SHBG binding affinity. unicamp.br This method provides a quantum mechanical basis for understanding the SAR of these compounds, linking their electronic properties to their biological function.

A hypothetical data table illustrating the types of quantum chemical descriptors used in such studies is presented below.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Predicted Activity |

| Progesterone | -6.5 | 1.2 | 2.8 | Low |

| Norethindrone | -6.2 | 0.9 | 3.1 | High |

| Levonorgestrel | -6.1 | 0.8 | 3.2 | High |

| Desogestrel | -6.0 | 0.7 | 3.3 | High |

| Gestodene | -5.9 | 0.6 | 3.4 | High |

Note: The values in this table are illustrative and intended to represent the types of data used in quantum chemical QSAR studies.

Theoretical Modeling of Molecular Interactions

The elucidation of the precise mechanisms through which Methyl Gestodene exerts its biological effects is greatly advanced by computational modeling. These theoretical approaches provide insights into the dynamic interplay between the ligand and its target receptors at an atomic level, complementing experimental data and guiding the design of new therapeutic agents.

Receptor-Ligand Docking and Dynamics Simulations

Receptor-ligand docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as this compound, and its macromolecular target, primarily the progesterone receptor (PR). These methods help in understanding the binding affinity, orientation of the ligand within the receptor's binding pocket, and the conformational changes that occur upon binding.

Receptor-Ligand Docking

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor. This is achieved by sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their steric and energetic complementarity. While specific docking studies for this compound are not extensively published, the general principles of progestin binding to the PR are well-established.

The binding of progestins to the progesterone receptor is a critical aspect of their biological activity. The human progesterone receptor (hPR) exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have different transcriptional activities. The ligand-binding domain (LBD) of the PR is the target for progestins like this compound.

Interactive Data Table: Key Amino Acid Residues in the Progesterone Receptor Ligand Binding Domain Involved in Progestin Binding

| Amino Acid Residue | Location in PR-LBD | Type of Interaction | Role in Ligand Binding |

| Gln725 | Helix 3 | Hydrogen Bond | Anchors the 3-keto group of the progestin. |

| Arg766 | Helix 5 | Hydrogen Bond | Interacts with the 3-keto group, often mediated by a water molecule. |

| Leu718 | Helix 3 | Hydrophobic | Contributes to the hydrophobic pocket accommodating the steroid A-ring. |

| Met759 | Helix 5 | Hydrophobic | Forms part of the hydrophobic lining of the binding pocket. |

| Phe778 | Helix 5 | Hydrophobic | Interacts with the steroid core. |

| Met801 | Beta-Sheet | Hydrophobic | Contributes to the hydrophobic pocket. |

| Cys891 | Helix 11 | Hydrophobic/Polar | Can interact with the D-ring and C17 substituents. |

| Met909 | Helix 12 | Hydrophobic | Important for the positioning of helix 12 and coactivator binding. |

Molecular Dynamics Simulations

Molecular dynamics simulations provide a dynamic view of the receptor-ligand complex, allowing researchers to observe the conformational changes and stability of the interactions over time. These simulations solve Newton's equations of motion for the atoms in the system, providing trajectories that describe the positions, velocities, and energies of the atoms as a function of time.

MD simulations can also be used to calculate the binding free energy of a ligand to its receptor, providing a more accurate prediction of binding affinity than docking scores alone. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and free energy perturbation (FEP) are employed for these calculations. Such calculations for gestodene would quantify its binding strength to the PR and allow for comparisons with other progestins, helping to explain its high potency. The dynamic nature of these simulations can also reveal the role of water molecules in mediating receptor-ligand interactions and the flexibility of both the ligand and the receptor, which are crucial for a comprehensive understanding of the binding process.

Analytical Quantification Methods for Gestodene and Its Metabolites

Chromatographic Techniques for Separation and Detection

Chromatography plays a vital role in separating gestodene (B1671452) and its metabolites from complex matrices before detection and quantification. Different chromatographic techniques offer varying degrees of sensitivity, selectivity, and applicability depending on the sample type and the specific analytes of interest.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely used technique for the analysis of gestodene, particularly in pharmaceutical formulations. This method offers simplicity, speed, and cost-effectiveness compared to mass spectrometry-based techniques. RP-HPLC (Reversed-Phase HPLC) is commonly employed, utilizing a C18 stationary phase and a mobile phase typically composed of a mixture of aqueous buffer or water and an organic solvent like acetonitrile (B52724) or methanol (B129727). innovareacademics.inresearchgate.nettandfonline.com UV detection is suitable for gestodene due to its chromophoric properties, with detection often performed at wavelengths around 220 nm or 237 nm. researchgate.nettandfonline.comresearchgate.net

Several studies have reported validated RP-HPLC methods for the quantification of gestodene, often in combination with ethinyl estradiol (B170435). One method utilized a Phenomenex Gemini C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate (B84403) buffer and acetonitrile (75:25 v/v) at pH 3.6, and UV detection at 237 nm. innovareacademics.inresearchgate.net This method achieved retention times of 3.475 min for gestodene and demonstrated linearity over a concentration range of 25-125 µg/ml. innovareacademics.inresearchgate.net Another RP-HPLC method for gestodene and ethinyl estradiol in contraceptive formulations used a Waters Symmetry Shield Rp-18 column with an isocratic mobile phase of methanol and water (80:20 v/v) and UV detection at 220 nm. researchgate.nettandfonline.com This method showed linearity for gestodene between 0.01 and 0.2 mg/mL with a detection limit of 2.3 µg/mL. researchgate.nettandfonline.com

While HPLC-UV is valuable for its accessibility and suitability for routine analysis of higher concentrations, its sensitivity may be limited for trace analysis of gestodene and its metabolites in complex biological or environmental matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS)

LC-MS/MS and LC-HRMS are powerful techniques offering high sensitivity and selectivity, making them indispensable for the quantification of gestodene and its metabolites, especially at trace levels in complex matrices like biological fluids and environmental samples. nih.govicr.ac.uknih.gov LC-MS/MS utilizes tandem mass spectrometry to provide enhanced specificity by monitoring specific precursor-product ion transitions, effectively reducing matrix interference. nih.govmedipharmsai.com LC-HRMS, on the other hand, offers high mass resolution and accurate mass measurements, enabling the identification and quantification of a wider range of analytes, including unknown metabolites. icr.ac.uknih.govresearchgate.net

For gestodene analysis by LC-MS/MS, derivatization can be employed to improve ionization efficiency and sensitivity, such as forming the oxime derivative with hydroxylamine. nih.gov A validated LC-MS/MS method for gestodene in human plasma using solid-phase extraction and derivatization achieved a linear range of 50-11957 pg/ml. nih.gov This method utilized an Acquity HSS-T3 column and monitored the mass transition ion-pair of m/z 326.2→124.1 for gestodene and m/z 332.3→129.1 for the internal standard, gestodene D6. nih.gov

LC-HRMS methods have been developed for the simultaneous quantification of multiple progestins, including gestodene, in biological samples. icr.ac.uknih.gov These methods often employ high-resolution Orbitrap technology in targeted selected ion monitoring (tSIM) mode to achieve high specificity and sensitivity. icr.ac.uknih.gov

LC-MS/MS is also widely used for the analysis of gestodene and other progestogens in environmental water samples, often coupled with sample preparation techniques like QuEChERS or solid-phase extraction (SPE). acs.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable technique for the analysis of steroids, including gestodene and its metabolites. icr.ac.ukresearchgate.netinnovatechlabs.com GC-MS requires analytes to be volatile, which often necessitates derivatization for polar compounds like steroids. icr.ac.ukacs.org While historically a method of choice for steroid analysis, LC-MS has increasingly surpassed GC-MS due to the need for derivatization in GC-MS. icr.ac.uk

GC-MS can be used for both identification and quantification. innovatechlabs.com Advanced GC-MS techniques, such as GC-MS/MS, offer enhanced sensitivity and selectivity by using multiple reaction monitoring (MRM) to minimize matrix interference. researchgate.net Gestodene-d6 is available for use as an internal standard for the quantification of gestodene by GC- or LC-MS. caymanchem.com

Method Validation for Academic Research Applications

Method validation is a critical process in academic research to ensure that an analytical method is reliable, accurate, and suitable for its intended purpose. According to guidelines from organizations like the International Conference on Harmonisation (ICH), key validation parameters include accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), specificity, ruggedness, and robustness. innovareacademics.inresearchgate.netinnovareacademics.inresearchgate.net

For gestodene analysis, validation studies typically involve assessing these parameters using spiked samples or reference standards. Linearity is determined by analyzing a series of concentrations and establishing a calibration curve. innovareacademics.inresearchgate.netinnovareacademics.inresearchgate.net Precision is evaluated by assessing the variability of results for replicate analyses (intra-assay and inter-assay precision). nih.govinnovareacademics.inwalshmedicalmedia.com Accuracy is determined by comparing measured concentrations to known values in spiked samples. nih.govinnovareacademics.inwalshmedicalmedia.comjocpr.com LOD and LOQ represent the lowest concentrations that can be reliably detected and quantified, respectively. innovareacademics.inresearchgate.netresearchgate.netresearchgate.net Specificity ensures that the method can accurately measure the analyte in the presence of other components in the matrix. jocpr.com Robustness and ruggedness assess the method's ability to remain unaffected by small variations in method parameters or environmental conditions. innovareacademics.inresearchgate.netinnovareacademics.inresearchgate.net

Research findings often present validation data in tables, showing parameters like linearity ranges, correlation coefficients, LOD and LOQ values, and precision and accuracy data (e.g., %RSD and %Recovery). innovareacademics.inresearchgate.netnih.govinnovareacademics.inresearchgate.netwalshmedicalmedia.comjocpr.com

Here is an example of how validation data might be presented, based on information from the search results:

| Validation Parameter | Gestodene (Example Data) | Source |

| Linearity Range | 25 - 125 µg/ml | innovareacademics.inresearchgate.net |

| Correlation Coefficient (r²) | ≥ 0.9994 | nih.govthermofisher.com |

| LOD | 3.909 µg/ml (or 50 pg/ml) | innovareacademics.inresearchgate.netnih.gov |

| LOQ | 11.85 µg/ml (or 50 pg/ml) | innovareacademics.inresearchgate.netnih.gov |

| Intra-run Precision (%RSD) | Within 10% | nih.gov |

| Inter-run Precision (%RSD) | Within 10% | nih.gov |

| Accuracy (%Recovery) | 94 - 104% (or 62.02%) | nih.govjocpr.comnih.gov |

Note: The specific values in the table are examples derived from different studies and may vary depending on the matrix and method.

Stability-indicating methods are particularly important for pharmaceutical analysis to ensure that the method can accurately quantify the active ingredient in the presence of degradation products. innovareacademics.inresearchgate.netresearchgate.net Forced degradation studies are conducted to generate degradation products and demonstrate the method's ability to separate them from the analyte. innovareacademics.inresearchgate.netresearchgate.net

Sample Preparation Strategies for Complex Matrices

Analyzing gestodene and its metabolites in complex matrices such as biological fluids (plasma, urine) and environmental samples (water, sediment) requires effective sample preparation to isolate the analytes of interest and remove interfering substances. acs.orgdphen1.comgerstelus.commdpi.comnih.gov Sample preparation is often the most critical step in quantitative analysis and a primary source of errors. acs.org

Common sample preparation techniques for gestodene and its metabolites in complex matrices include:

Liquid-Liquid Extraction (LLE): This involves partitioning the analytes between two immiscible liquid phases. LLE can be effective for extracting gestodene from biological samples. gerstelus.commdpi.com

Solid-Phase Extraction (SPE): SPE uses a solid stationary phase to selectively retain the analytes while the matrix components are washed away. SPE is widely used for the extraction and preconcentration of gestodene and other hormones from biological and environmental samples. nih.govrsc.orgthermofisher.commdpi.com Solid-supported liquid-liquid extraction (SLE) is a variation of LLE that offers higher recovery and reproducibility. thermofisher.com

Protein Precipitation: For biological matrices like plasma, protein precipitation is a rapid method to remove proteins that can interfere with chromatographic analysis. gerstelus.commdpi.com Solvents like acetonitrile or acids can be used for protein precipitation. mdpi.com

Immunoaffinity Extraction: This highly selective method uses antibodies to specifically bind and extract target molecules like hormones from complex matrices. acs.org

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe): This technique is increasingly coupled with LC-MS/MS for the analysis of progestins in environmental water samples. acs.org

Derivatization: While not strictly an extraction method, derivatization is often a necessary sample preparation step, particularly for GC-MS analysis or to improve the ionization of analytes for LC-MS/MS. nih.govacs.org

The choice of sample preparation method depends on the matrix complexity, the concentration of the analytes, the required sensitivity, and the analytical technique to be used. acs.org Pre-concentration is often necessary as gestodene and its metabolites may be present at trace or ultratrace levels in environmental and some biological samples. acs.orgmdpi.com Minimizing matrix effects, which can cause ion suppression or enhancement in MS-based methods, is a key consideration during sample preparation. medipharmsai.com Using stable isotope-labeled internal standards, such as gestodene D6, can help compensate for matrix effects and variations during sample preparation and analysis. nih.govmedipharmsai.comcaymanchem.comthermofisher.com

Automated sample preparation systems can streamline workflows and improve consistency and reproducibility in drug analysis from biological matrices. gerstelus.com

| Sample Matrix | Common Sample Preparation Techniques | Relevant Analytical Techniques |

| Human Plasma | SPE, LLE, Protein Precipitation, Derivatization (for LC-MS/MS or GC-MS) | LC-MS/MS, LC-HRMS, (GC-MS) |

| Environmental Water | SPE, QuEChERS, Immunoaffinity Extraction, Pre-concentration, Derivatization (for GC-MS or LC-MS/MS) | LC-MS/MS, LC-HRMS, GC-MS |

| Pharmaceutical Formulations | Dissolution, Filtration, Dilution | HPLC-UV, LC-MS/MS |

Preclinical Animal Model Studies and Biochemical Effects of Gestodene

In Vivo Progestational Activity Assessment

Preclinical trials have demonstrated that gestodene (B1671452) is a particularly effective inhibitor of ovarian activity with a pronounced progestational effect on the endometrium. kup.at Gestodene is considered one of the most potent progestogenic steroids when evaluated in both animal and human studies, exhibiting greater potency than compounds such as 3-keto-desogestrel and levonorgestrel (B1675169). nih.gov Its strong progestational activity is evident in its ability to induce glandular differentiation of the uterine endometrium in animal models like the rabbit. researchgate.net Studies comparing gestodene to other progestins, such as medroxyprogesterone (B1676146) acetate (B1210297) (MPA) and norethindrone (B1679910) (NET), have shown gestodene to be significantly more potent in these in vivo assessments of progestational activity. researchgate.net The potent progestational effects of gestodene are also reflected in its high affinity for progesterone (B1679170) receptors. nih.gov

Ovulation Inhibition Studies in Animal Models

The primary mechanism of action for contraceptive progestins is the inhibition of ovulation. Gestodene has been shown to have a strong effect on inhibiting ovulation when compared to other new progestogens. capes.gov.br While detailed experimental protocols for gestodene's anti-ovulatory effects in animal models were not extensively provided in the search results, the classification of gestodene as a potent progestin used in contraceptive formulations strongly implies its efficacy in inhibiting ovulation in relevant animal models used for contraceptive research. Studies involving other progestins and estrogens in animal models, such as the dose-dependent inhibition of ovulation by estetrol (B1671307) in cycling rats, illustrate the use of animal models to assess this specific activity. tandfonline.com The potent progestational activity of gestodene, as observed in animal studies, is directly linked to its ability to suppress the hormonal cascade necessary for ovulation.

Modulation of Endogenous Hormone Levels and Steroidogenesis in Animal Systems

The administration of exogenous hormones, such as those found in oral contraceptives containing gestodene, can influence endogenous hormone levels in animal systems by suppressing the hypothalamus-pituitary-ovarian axis. This suppression leads to lower endogenous levels of hormones like estrogen and progesterone and minimizes their natural fluctuations. uu.nl Progestins, including gestodene, primarily contribute to inhibiting the secretion of luteinizing hormone (LH), while the estrogen component typically inhibits follicle-stimulating hormone (FSH). uu.nl This combined action reduces ovarian activity and the subsequent release of endogenous ovarian hormones. The biochemical profile and hormonal properties of gestodene are considered similar to those of natural progesterone. kup.at

Research using in vitro models, such as the H295R human adrenocortical carcinoma cell line, has explored the effects of different progestins on endogenous steroid hormone biosynthesis. In one study, gestodene, classified as a third-generation progestin, did not significantly modulate the biosynthesis of several endogenous steroids in the same manner as some fourth-generation progestins (e.g., nestorone, nomegestrol (B1679828) acetate, and drospirenone), which demonstrated inhibition of 3β-hydroxysteroid dehydrogenase type 2 (3β-HSD2) activity. plos.org This suggests that gestodene may have a less direct impact on adrenal steroidogenesis compared to some newer progestins, although it is important to note that effects observed in animal models might differ due to species-specific enzyme isoforms. plos.org While animal models exist for studying adrenal steroidogenesis and the modulation of adrenal androgens, specific detailed findings on gestodene's direct impact on these pathways in animal models were not prominently featured in the search results. oncohemakey.comnih.govnih.gov

Effects on Adrenal Steroid Hormone Production

While in vitro studies using human cell lines suggest gestodene may not significantly modulate the biosynthesis of several endogenous adrenal steroids compared to some other progestins plos.org, specific detailed research on gestodene's direct effects on adrenal steroid hormone production in animal models was not extensively available in the provided information. Animal models are utilized to study adrenal steroidogenesis, but data specifically detailing gestodene's influence on this process in these models was not found.

Influence on Glucose Metabolism and Insulin (B600854) Release in Pancreatic Beta-Cells from Animal Models

Studies in animal models have investigated the potential influence of gestodene on glucose metabolism and insulin release. Research using pancreatic islets from female rats examined the effects of gestodene and its metabolites on beta-cell activity. researchgate.net This study found that gestodene itself did not exert significant direct effects on islet beta-cells. researchgate.net However, its A-ring reduced metabolites, specifically 3β,5α-tetrahydro-GDN and 3α,5α-tetrahydro-GDN, demonstrated greater stimulatory effects on the expression of insulin 2 (Ins II) and glucokinase (Gk), as well as on glucose-stimulated insulin secretion in these rat pancreatic islets, compared to gestodene itself. researchgate.net The effects induced by these gestodene metabolites were inhibited by estrogen receptor antagonists, suggesting that these metabolites possess estrogen-like activities. researchgate.net The study concluded that gestodene may have insulinotropic effects in pancreatic beta-cells in rats through its conversion into metabolites with intrinsic estrogen-like activity. researchgate.net Animal models are widely used to study glucose metabolism, diabetes, and pancreatic beta-cell function, including models with impaired insulin secretion or reduced beta-cell mass. e-dmj.orgoatext.comnih.govdovepress.come-dmj.orgnih.gov Some research indicates that progesterone and its derivatives can have direct effects on glucose-stimulated insulin release in animal models, potentially by increasing glucose sensitivity. researchgate.net

Q & A

Q. How can researchers mitigate ethical challenges in clinical trials involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.